molecular formula C30H36O6 B1164229 Artemyriantholide D CAS No. 421558-76-1

Artemyriantholide D

Cat. No. B1164229
CAS RN: 421558-76-1
M. Wt: 492.6 g/mol
InChI Key:
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Description

Artemyriantholide D is a natural product with the molecular formula C30H36O6 and a molecular weight of 492.61 g/mol . It is a type of sesquiterpenoid and is derived from the aerial parts of Artemisia myriantha Wall.ex Bess . It is typically found in powder form .


Synthesis Analysis

The synthesis of Artemyriantholide D has been investigated in the context of total syntheses of Moxartenolide and a guaianolide diene . These investigations were aimed at the total synthesis of the dimeric guaianolide Arteminolide C . The guaianolide diene could also lead to the total synthesis of Artemyriantholide D .


Molecular Structure Analysis

The molecular structure of Artemyriantholide D can be analyzed using a structural formula editor and a 3D model viewer . The structure can be drawn using the editor and then converted into a 3D model using the 2D to 3D button .


Physical And Chemical Properties Analysis

Artemyriantholide D is a powder with a molecular weight of 492.61 g/mol . It is soluble in various solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Scientific Research Applications

  • Cytotoxicity Against Cancer Cells : A study by Zan et al. (2018) identified Artemyriantholide D as one of several compounds isolated from Artemisia myriantha. The research showed that some of these compounds exhibited selective cytotoxicity against human cancer cells, suggesting potential applications in cancer treatment.

  • Inhibitors of Farnesyl Protein Transferase : Research by Lee et al. (2002) found that Artemyriantholide D, along with other arteminolides isolated from Artemisia argyi, acted as inhibitors of farnesyl protein transferase. This enzyme is involved in the post-translational modification of proteins, and its inhibition can have therapeutic implications, particularly in the context of cancer treatment.

  • Hypotensive Effects : A study on Achillea millefolium, a related species, by de Souza et al. (2011) found that extracts from this plant had hypotensive effects, associated with the presence of artemetin, a compound similar to Artemyriantholide D. This suggests potential applications in cardiovascular disease treatment.

  • Cytotoxicity Against HepG2 Cells : In another study, Tang et al. (2020) isolated several sesquiterpenoids, including Artemyriantholide D from Artemisia myriantha, which showed cytotoxicity against HepG2 cells. This further supports its potential use in cancer therapeutics.

properties

IUPAC Name

(1R,1'R,2'R,3S,5'S,6S,7S,9'S,10S,10'S,11R,11'R)-2'-hydroxy-2',3,11',12-tetramethyl-6'-methylidenespiro[2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-ene-7,15'-8-oxatetracyclo[9.2.2.01,10.05,9]pentadec-12-ene]-7',8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36O6/c1-15-6-11-30-19(15)21-18(8-10-27(30,5)36-30)29(24(32)35-21)14-28-13-12-25(29,3)22(28)20-17(7-9-26(28,4)33)16(2)23(31)34-20/h6,12-13,17-22,33H,2,7-11,14H2,1,3-5H3/t17-,18+,19+,20-,21-,22-,25+,26+,27-,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEXIIVSXSCSRL-KYHVQWHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC23C1C4C(CCC2(O3)C)C5(CC67C=CC5(C6C8C(CCC7(C)O)C(=C)C(=O)O8)C)C(=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@]23[C@H]1[C@@H]4[C@@H](CC[C@@]2(O3)C)[C@]5(C[C@@]67C=C[C@@]5([C@@H]6[C@@H]8[C@@H](CC[C@@]7(C)O)C(=C)C(=O)O8)C)C(=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Artemyriantholide D

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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